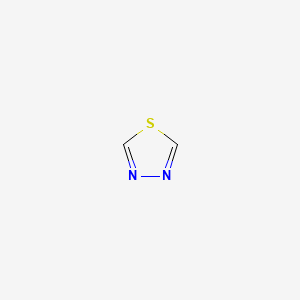

1,3,4-Thiadiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIZXFATKUQOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128611-69-8 | |

| Record name | 1,3,4-Thiadiazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128611-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00183089 | |

| Record name | 1,3,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-06-5 | |

| Record name | 1,3,4-Thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2,5-disubstituted 1,3,4-thiadiazoles, complete with detailed experimental protocols, comparative data, and visualizations of synthetic workflows and relevant biological pathways.

Core Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is primarily achieved through several key methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent of these are:

-

Cyclization of Carboxylic Acids with Thiosemicarbazide: This is a classical and widely used method involving the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclodehydration.

-

One-Pot Synthesis from Aryl Hydrazides and Aldehydes: This efficient approach utilizes a thionating agent, such as Lawesson's reagent, to facilitate the cyclization of an in situ formed N-aroylhydrazone.

-

Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times and often improves yields for the synthesis of these derivatives.

A comparative summary of these methodologies is presented below, offering a glance at their key features.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

| From Carboxylic Acid & Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or other dehydrating agents; Heat | 2-10 hours | 60-95% | Readily available starting materials, straightforward procedure.[1] | Often requires harsh reagents and high temperatures; may have a limited substrate scope.[1] |

| From Aryl Hydrazide & Aldehyde | Aryl Hydrazide, Aldehyde | Lawesson's Reagent, Toluene, Reflux | 2-12 hours | 75-97% | High yields, good functional group tolerance, one-pot procedure possible.[1][2] | Lawesson's reagent can be odorous and requires careful handling.[1] |

| Microwave-Assisted Synthesis (MAOS) | Carboxylic Acid, Thiosemicarbazide or Aryl Hydrazide, etc. | Varies (e.g., POCl₃), Microwave Irradiation | 5-30 minutes | 80-96% | Significantly reduced reaction times, often higher yields, cleaner reactions.[1][3] | Requires specialized microwave synthesis equipment.[1] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methodologies discussed.

Route 1: Synthesis from Carboxylic Acid and Thiosemicarbazide

This method relies on the condensation and subsequent cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1]

Protocol:

-

In a round-bottom flask, combine the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

-

Carefully add phosphorus oxychloride (15 mL) to the mixture under a fume hood.

-

Heat the reaction mixture at 80-90°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the mixture with a saturated solution of potassium carbonate until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[1]

Route 2: One-Pot Synthesis from Aryl Hydrazides and Aldehydes using Lawesson's Reagent

This efficient one-pot, two-step procedure involves the initial formation of an N-aroylhydrazone, which then undergoes thionation and cyclization.[2]

Protocol:

-

Dissolve the aryl hydrazide (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Reflux the solution for 2 hours to form the N-aroylhydrazone intermediate.

-

Remove the ethanol under reduced pressure.

-

To the crude N-aroylhydrazone, add toluene (15 mL), Lawesson's reagent (0.8 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 mmol).

-

Reflux the mixture for an additional 10 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.[1]

Route 3: Microwave-Assisted Synthesis from Carboxylic Acids and Thiosemicarbazide

Microwave irradiation offers a rapid and efficient alternative to conventional heating for this synthesis.[3]

Protocol:

-

In a microwave-safe vessel, mix the carboxylic acid (0.01 mol) and thiosemicarbazide (0.013 mol).

-

Add phosphorus oxychloride (5 mL) and mix the components for 10 minutes at room temperature.

-

Irradiate the mixture in a microwave oven at 600 W for 10 minutes.[3]

-

After irradiation, remove the excess POCl₃ using a rotary evaporator.

-

Carefully add a 40% NaOH solution to adjust the pH to 9-10.

-

Allow the mixture to stand overnight to facilitate crystallization.

-

Collect the product by filtration and recrystallize from a DMF-EtOH mixture to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3]

Mandatory Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methodologies.

References

A Comprehensive Technical Guide to the Chemistry and Applications of 1,3,4-Thiadiazole

The 1,3,4-thiadiazole scaffold is a privileged five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, that has garnered significant attention from researchers in medicinal, agricultural, and materials science.[1][2] Its unique chemical properties, including high aromaticity, metabolic stability, and the ability to engage in various biological interactions, make it a cornerstone for the design and development of novel functional molecules.[1][3] This technical guide provides an in-depth review of the core chemistry, synthesis, reactivity, and diverse applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Chemistry: Structure and Properties

The this compound ring is a planar, electron-deficient system characterized by high aromaticity.[4][5] The presence of two electronegative nitrogen atoms and a sulfur atom makes the ring a weak base, stable in acidic conditions but susceptible to cleavage by strong bases.[4][5][6] This electron deficiency renders the carbon atoms at the 2- and 5-positions inert toward electrophilic substitution but highly reactive toward nucleophilic attack.[4][7] Conversely, the nitrogen atoms are preferential sites for electrophilic attack, such as N-alkylation.[4]

The unique structural and electronic features of the this compound ring are reflected in its physical and spectroscopic properties, which are crucial for characterization.

| Property | Value / Description | Citation |

| Molecular Formula | C₂H₂N₂S | [8] |

| Nature | Five-membered, aromatic, planar, electron-deficient heterocyclic ring. | [4] |

| Dipole Moment | 3.25 D, indicating a polar symmetric molecule. | [4][6] |

| ¹H NMR | Protons at C2 and C5 resonate at a downfield chemical shift (δ 9.12 ppm). | [4] |

| ¹³C NMR | Carbon atoms at C2 and C5 resonate at approximately δ 153.1 ppm. | [4] |

| Stability | Stable in aqueous acidic media; undergoes ring cleavage in aqueous base. | [4][5] |

Synthesis of the this compound Core

The construction of the this compound ring is a well-established area of synthetic chemistry, with several reliable methods available. The most prevalent strategies involve the cyclization of open-chain precursors containing the requisite N-N-C-S framework.

Key Synthetic Pathways:

-

From Thiosemicarbazides: This is the most common and efficient route, leading to the formation of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles. The reaction typically involves the cyclization of a thiosemicarbazide or a substituted thiosemicarbazide with various acylating and dehydrating agents.[5][9] Common reagents include carboxylic acids, acid halides, or acid anhydrides in the presence of phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonyl chloride (TsCl).[5][10][11]

-

From Acylhydrazines: Acylhydrazines can react with various sulfur-containing reagents, such as carbon disulfide (CS₂) or isothiocyanates, to form intermediates that subsequently cyclize to yield this compound derivatives.[8][9]

-

From Dithiocarbazates: The acylation of dithiocarbazates followed by dehydration is another established route to the this compound ring.[5]

-

Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, derived from the condensation of thiosemicarbazide with aldehydes or ketones, can undergo oxidative cyclization using reagents like ferric chloride to produce 2-amino-5-substituted thiadiazoles.[12]

Reactivity of the this compound Ring

The reactivity of the this compound nucleus is dictated by its electron-deficient character.

-

Electrophilic Attack: The ring carbons are resistant to electrophilic substitution. However, the ring nitrogen atoms are nucleophilic and can be readily alkylated or acylated, which can lead to the formation of mesoionic compounds or thiadiazolium salts.[4][7][13]

-

Nucleophilic Attack: The C2 and C5 positions are electrophilic and susceptible to attack by nucleophiles.[4][12] This is particularly useful for introducing functional groups, as leaving groups (such as halogens) at these positions are easily displaced.[12] Strong nucleophiles or harsh basic conditions can lead to the cleavage of the thiadiazole ring.[4][12]

-

Reactions of Substituents: Functional groups at the 2- and 5-positions exhibit their characteristic reactivity. For instance, 2-amino-1,3,4-thiadiazoles are versatile intermediates for synthesizing Schiff bases or amides.[14][15] A methyl group on the ring displays reactivity similar to that of a picoline.[12]

Applications of this compound Derivatives

The versatility of the this compound scaffold has led to its widespread application in several fields, most notably in medicine and agriculture.[5]

Medicinal and Pharmaceutical Applications

This compound is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][16] Its derivatives exhibit a broad spectrum of biological activities, which is often attributed to the N=C-S moiety and the overall stable, aromatic nature of the ring system.[3][8]

| Pharmacological Activity | Description and Examples | Citation |

| Antimicrobial | Broad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal strains. The scaffold is a key component of antibiotics like Cefazolin. | [8][10][17] |

| Anticancer | Derivatives show promise by targeting various pathways, including enzyme inhibition (e.g., carbonic anhydrase, VEGFR-2) and interfering with DNA replication.[18][19][20][21] | |

| Anti-inflammatory | Certain derivatives exhibit significant anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX). | [8][10][22] |

| Anticonvulsant | A well-documented activity, with many derivatives showing potent effects on the central nervous system. | [7][8][22] |

| Carbonic Anhydrase Inhibition | This is a classic application, with FDA-approved drugs like Acetazolamide and Methazolamide used to treat glaucoma and other conditions. | [4][5][23] |

| Antitubercular & Antiviral | The scaffold has been incorporated into molecules showing activity against Mycobacterium tuberculosis and various viruses. | [7][10][16] |

Agricultural Applications

In agriculture, this compound derivatives are utilized for crop protection and growth regulation. Their biological activity is not limited to human pathogens, making them effective against agricultural pests and weeds.[5][23][24]

-

Herbicides: Compounds like Tebuthiuron are used for selective weed control in crops such as sugarcane and corn.[25]

-

Fungicides and Bactericides: Their inherent antimicrobial properties are leveraged to protect plants from fungal and bacterial diseases.[2][23][24]

-

Insecticides: Some derivatives have shown potent insecticidal activity.[23][25]

Materials Science Applications

The this compound ring is also explored in materials science. Its derivatives have been investigated as corrosion inhibitors, demonstrating the ability to form protective layers on metal surfaces.[2] They also serve as versatile ligands in coordination chemistry due to the presence of multiple heteroatoms capable of binding to metal ions.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key this compound intermediates.

Protocol 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine (from Carboxylic Acid)

This protocol describes a common one-pot synthesis via cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide using phosphorus oxychloride.[18]

Materials:

-

Aromatic carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, as solvent)

-

Ice-water bath

-

50% Sodium hydroxide (NaOH) solution

-

Reflux apparatus

Procedure:

-

To a round-bottom flask, add the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL).

-

Stir the mixture at room temperature for 20 minutes.

-

Add thiosemicarbazide (3.00 mmol) portion-wise to the mixture.

-

Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add 40 mL of cold water to quench the reaction (Caution: Exothermic reaction).

-

Reflux the resulting suspension for 4 hours.

-

After cooling, basify the solution to pH 8 using a 50% NaOH solution while stirring in an ice bath.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol (from Carbon Disulfide)

This method involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[26]

Materials:

-

Thiosemicarbazide (1.0 eq)

-

Carbon disulfide (CS₂) (1.0 eq)

-

Anhydrous sodium carbonate (Na₂CO₃) (1.0 eq)

-

Absolute ethanol

-

Reflux apparatus

Procedure:

-

Dissolve thiosemicarbazide and anhydrous sodium carbonate in absolute ethanol in a round-bottom flask.

-

Add carbon disulfide to the mixture.

-

Heat the mixture under reflux for an appropriate time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Protocol 3: Synthesis of this compound Schiff Bases

This protocol details the condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an aromatic aldehyde to form an imine linkage.[10][15]

Materials:

-

2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid or sulfuric acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (0.01 mol) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde (0.01 mol) to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[10]

-

Reflux the mixture for 3-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]

-

After completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to crystallize.

-

Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.

-

Purify the product by recrystallization from ethanol.[15]

References

- 1. This compound: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Synthesis and characterization of new this compound derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. jocpr.com [jocpr.com]

- 11. This compound synthesis [organic-chemistry.org]

- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu.eg [bu.edu.eg]

- 14. [PDF] SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHEMISTRY OF THIADIAZOLE DERIVATIVES AND SCHIFF BASES | Semantic Scholar [semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. This compound: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Recent Developments of this compound Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 21. Recent Developments of this compound Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d.docksci.com [d.docksci.com]

- 24. This compound: Significance and symbolism [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

physicochemical properties of the 1,3,4-thiadiazole ring

An In-depth Technical Guide to the Physicochemical Properties of the 1,3,4-Thiadiazole Ring

Introduction

The this compound is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[1][2] This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties.[1][3][4][5] As a bioisostere of pyrimidine and the thiazole moiety, its derivatives have been successfully incorporated into a range of clinically used drugs, including the antimicrobial sulfamethizole and the carbonic anhydrase inhibitor acetazolamide.[2][6][7] The inherent properties of the ring, such as its strong aromaticity, contribute to high in vivo stability and generally low toxicity in higher vertebrates.[7][8][9] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis, and biological pathway interactions of the this compound nucleus, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The unique arrangement of heteroatoms in the this compound ring imparts a distinct set of properties that are crucial for its function in various applications.

Structure and Aromaticity

The this compound ring is a planar, aromatic system.[1] Its aromaticity is a key feature, providing significant stability to the molecule.[7][8] However, its aromatic character is considered less pronounced than that of thiophene or thiazole.[10] This pseudo-aromatic nature arises from the delocalization of π-electrons across the five-membered ring.[2] The stability conferred by this aromaticity is a primary reason for the scaffold's frequent use in drug design, as it often translates to greater metabolic stability.[8][9]

Electronic Properties

The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom makes the this compound ring an electron-deficient system.[1][2] This electronic characteristic governs its reactivity. The carbon atoms at the C2 and C5 positions are electron-poor, rendering them susceptible to nucleophilic attack but generally inert towards electrophilic substitution.[2] Conversely, the nitrogen atoms (N3 and N4) are preferential sites for electrophilic attack, such as N-alkylation or N-acylation.[2] The parent molecule is polar, with a calculated dipole moment of 3.25 D.[2] Furthermore, the mesoionic character of the this compound ring enhances the ability of its derivatives to cross biological membranes, contributing to good oral absorption and bioavailability.[6][11]

Acidity, Basicity, and Stability

This compound is a weak base, a property attributed to the inductive effect of the sulfur heteroatom and the overall high aromaticity of the ring.[2] The ring system is noted for its stability in aqueous acidic solutions but is susceptible to cleavage and ring-opening under strongly basic conditions.[2][10]

Solubility

Derivatives of this compound are typically high-melting solids.[12] Their solubility in water is generally low, but they are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[12][13] The aqueous solubility can be significantly influenced by the nature of the substituents on the ring; for instance, incorporating a pyridinyl subunit has been shown to enhance water solubility.[14]

Data Summary Tables

The following tables summarize key quantitative and qualitative physicochemical data for the this compound core.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₂H₂N₂S | [15] |

| Molecular Weight | 86.12 g/mol | [15] |

| Appearance | White to slightly yellow crystalline powder (for derivatives) | [13] |

| Aromaticity | Aromatic, planar system. Confers high stability. | [1][8] |

| Electronic Nature | Electron-deficient ring. | [1][2] |

| Dipole Moment | 3.25 D | [2] |

| Basicity | Weakly basic. | [2] |

| Stability | Stable in aqueous acid; undergoes ring cleavage in aqueous base. | [2] |

| General Solubility | Low in water; soluble in organic solvents like DMSO and methanol. | [12][13][14] |

Table 2: Spectroscopic Data for the this compound Ring

| Spectroscopy | Nucleus | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Notes | Reference(s) |

| ¹H NMR | C2-H, C5-H | ~9.12 ppm | Protons are equivalent and resonate extremely downfield due to the electron-deficient ring. Electron-donating substituents cause an upfield shift. | [2] |

| ¹³C NMR | C2, C5 | ~153.1 ppm | Carbons are equivalent. Aryl substituents can shift the resonance further downfield. Other reports show signals between 158-164 ppm for substituted rings. | [2][7] |

| IR | C-S | 715–781 cm⁻¹ | Characteristic absorption for the carbon-sulfur bond within the ring. | [16] |

Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazides with various reagents. Below is a representative protocol using a carboxylic acid and a dehydrating agent like phosphorus oxychloride or sulfuric acid.

General Protocol for Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes the acid-catalyzed cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.

1. Materials and Reagents:

-

Aromatic Carboxylic Acid (e.g., Benzoic acid)

-

Thiosemicarbazide

-

Phosphorus Oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

50% Sodium Hydroxide or concentrated Ammonia solution for neutralization

-

Ethanol for recrystallization

-

Ice

2. Reaction Procedure:

-

Step 1: Reaction Setup: In a round-bottom flask, create a mixture of the aromatic carboxylic acid (1.0 eq) and a dehydrating agent such as phosphorus oxychloride (excess, ~3-4 eq) or concentrated sulfuric acid.[17] Stir the mixture at room temperature for 15-20 minutes.

-

Step 2: Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.[17]

-

Step 3: Cyclization: Heat the resulting mixture at 80–90 °C for 1-2 hours with continuous stirring.[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up: After cooling the reaction mixture in an ice bath, carefully and slowly pour it onto crushed ice or add cold water.[17] This will precipitate the crude product and hydrolyze the excess POCl₃. If H₂SO₄ was used, this step helps in dilution and precipitation. For reactions with POCl₃, the resulting suspension may be refluxed for an additional 4 hours to ensure complete reaction.[17]

-

Step 5: Neutralization and Isolation: Neutralize the acidic solution to a pH of ~8 using a suitable base, such as 50% NaOH solution or concentrated ammonia, while keeping the mixture cool in an ice bath.[17][18] The solid product that precipitates is collected by vacuum filtration.

-

Step 6: Purification: Wash the collected solid thoroughly with cold water.[8] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.

3. Characterization:

-

The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[8][17][19]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Signaling Pathway

Many this compound derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell growth and proliferation, such as those mediated by receptor tyrosine kinases.[1][6]

References

- 1. bepls.com [bepls.com]

- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]

- 6. Recent Developments of this compound Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new this compound derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new this compound derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C2H2N2S | CID 119391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. New this compound Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. chemmethod.com [chemmethod.com]

- 19. scielo.br [scielo.br]

A Technical Guide to Novel Synthetic Routes for the 1,3,4-Thiadiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its prevalence in drug design has spurred the development of diverse and innovative synthetic strategies. This technical guide provides an in-depth overview of modern synthetic routes to the this compound core, with a focus on novel methodologies, comparative data, and detailed experimental protocols to aid researchers in this dynamic field.

Classical and Modern Synthetic Strategies

The synthesis of the this compound ring system has evolved from traditional methods to more efficient and environmentally benign approaches. A variety of starting materials can be employed, with thiosemicarbazides and their derivatives being the most common precursors.

Synthesis from Thiosemicarbazides and Carboxylic Acids

A widely utilized and versatile method for constructing the this compound ring involves the cyclization of thiosemicarbazides with carboxylic acids. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][2] The general mechanism proceeds through a nucleophilic attack of the thiosemicarbazide's nitrogen on the carboxylic acid's carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring.[3]

General Workflow for Thiosemicarbazide-Based Synthesis

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, green chemistry principles have driven the adoption of energy-efficient techniques like microwave (MW) and ultrasound irradiation. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often solvent-free conditions.[4][5][6]

Microwave-assisted synthesis, for instance, can shorten reaction times from hours to mere minutes.[7][8] Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, providing an efficient and environmentally friendly alternative.[9][10][11]

Comparative Data for Conventional vs. Microwave-Assisted Synthesis

| Starting Materials | Method | Reaction Time | Yield (%) | Reference |

| 2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehyde | Conventional | 4-6 hours | - | [7] |

| 2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehyde | Microwave | A few minutes | - | [7] |

| Substituted thiosemicarbazide and substituted benzoic acid | Microwave | 3 minutes | 75-90 | [5] |

Novel Chemoselective Synthesis from Acyl Hydrazines and Nitroalkanes

A groundbreaking and highly modular approach involves the direct coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur and sodium sulfide.[12] This method is notable for its operational simplicity, broad substrate scope, and tolerance of a wide array of functional groups, making it particularly valuable for the late-stage functionalization of complex molecules and peptides.[12]

Proposed Mechanism for Sulfur-Mediated Synthesis

References

- 1. Synthesis and characterization of new this compound derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. rjptonline.org [rjptonline.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound assisted synthesis of some new this compound and bi(this compound) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, multifaceted pharmacological applications, mechanisms of action, and the experimental protocols utilized in its evaluation.

Physicochemical Properties and Synthetic Strategies

The unique electronic configuration of the this compound ring endows it with properties conducive to drug design. It is a bioisostere of pyrimidine, allowing it to interact with biological targets that recognize this essential nucleic acid base.[1][2] Its mesoionic character facilitates crossing cellular membranes, contributing to good oral bioavailability.[3][4] Furthermore, the ring is metabolically stable and possesses a dipole moment and hydrogen bond accepting capabilities that enable strong interactions with biological macromolecules.[5][6]

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is typically achieved through cyclization reactions. A common and efficient method involves the acid-catalyzed reaction of thiosemicarbazide with various carboxylic acids or their derivatives.[7][8]

General Experimental Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A widely employed synthetic route involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[9]

Materials:

-

Thiosemicarbazide

-

Substituted carboxylic acid (e.g., isonicotinic acid)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Glacial acetic acid

-

Substituted aldehyde (for Schiff base formation)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

A mixture of the chosen carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is taken in a round-bottom flask.

-

A dehydrating agent, such as phosphorus oxychloride or a catalytic amount of concentrated sulfuric acid, is cautiously added.[9]

-

The reaction mixture is refluxed for a specified period (typically 2-8 hours), with the progress monitored by thin-layer chromatography (TLC).[7][10]

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

-

For further derivatization, such as the formation of Schiff bases, the synthesized 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) is dissolved in a suitable solvent like ethanol containing a few drops of glacial acetic acid.[7]

-

A substituted aldehyde (1.2 equivalents) is added, and the mixture is refluxed for several hours.[9]

-

After cooling, the precipitated Schiff base is filtered, washed, and recrystallized.

Diverse Pharmacological Activities

The this compound scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities.[11][12][13] This has led to the development of numerous compounds with therapeutic potential in various disease areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][14] Their structural similarity to pyrimidine allows them to interfere with DNA replication in rapidly dividing cancer cells.[1][2]

Signaling Pathways in Cancer Targeted by this compound Derivatives:

Several studies have shown that this compound derivatives can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][13][14]

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

Caption: MAPK/ERK pathway inhibition by this compound derivatives.[11]

Quantitative Anticancer Activity Data:

The cytotoxic effects of various this compound derivatives have been quantified using the half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | 49.6 | [14] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | 53.4 | [14] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | [14] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | [14] |

| Ciprofloxacin-based derivative 1h | SKOV-3 | 3.58 | [6] |

| Ciprofloxacin-based derivative 1l | A549 | 2.79 | [6] |

| Honokiol derivative 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [4][6] |

| Trisubstituted thiadiazole 22d | MCF-7 | 1.52 | [6] |

| Trisubstituted thiadiazole 22d | HCT-116 | 10.3 | [6] |

| Bromophenyl substituted derivative 29i | MCF-7, SK-BR-3, A549, H1975 | 0.77 - 3.43 | [6] |

| Compound 6e | MCF-7 | 3.85 | [15] |

| Compound 3j | MCF-7 | 2.375 | [13] |

| Compound 3o | MCF-7 | 2.884 | [13] |

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[16] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data:

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | [17] |

| Benzothiazolotriazole derivative 24b | Staphylococcus aureus | 128 | [17] |

| Oxadiazole derivative 11 | S. aureus (MIC₉₀) | 0.5 | [16] |

| Oxadiazole derivative 13 | S. epidermidis (MIC₉₀) | 1 | [16] |

| Thiosemicarbazide 4a-e | Staphylococcus aureus | Good activity | [18] |

| Thiosemicarbazide 4a-e | Escherichia coli | Good activity | [18] |

| 4-[5-amino this compound-2-yl] phenol | Escherichia coli | 800 | [19] |

| 4-[5-amino this compound-2-yl] phenol | Bacillus cereus | 800 | [19] |

| 4-[5-amino this compound-2-yl] phenol | Staphylococcus epidermidis | 800 | [19] |

Anti-inflammatory and Analgesic Activities

Several this compound derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5][20] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Key Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized this compound derivatives.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][21]

Caption: General workflow of the MTT assay for cytotoxicity evaluation.[14]

Detailed MTT Assay Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21][22]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][22]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is determined using methods such as broth microdilution or agar dilution.[3][23]

Broth Microdilution Protocol:

-

Preparation of Antimicrobial dilutions: Prepare a serial two-fold dilution of the this compound compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anti-inflammatory and Analgesic Activity Assays

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):

-

Animal Grouping: Divide animals into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.[24][25]

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally one hour before inducing inflammation.[24]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 5 hours) after carrageenan injection.[25]

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Acetic Acid-Induced Writhing in Mice (Analgesic):

-

Animal Grouping and Compound Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds and a standard analgesic (e.g., acetylsalicylic acid).[26]

-

Induction of Writhing: After a set time (e.g., 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[26]

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage protection from writhing in the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological activities and amenability to chemical modification make it an attractive starting point for the design of novel drugs. The diverse pharmacological profile, encompassing anticancer, antimicrobial, and anti-inflammatory properties, underscores its "privileged" status. Future research will likely focus on the synthesis of more complex and targeted this compound derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and toxicological profiles to translate promising lead compounds into clinically effective therapeutic agents.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Recent Developments of this compound Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprajournals.com [eprajournals.com]

- 11. A novel 4-(this compound-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and antiproliferative potency of this compound and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. atcc.org [atcc.org]

- 23. youtube.com [youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. tandfonline.com [tandfonline.com]

- 26. scielo.br [scielo.br]

An In-depth Technical Guide to the Fundamental Structure and Properties of 1,3,4-Thiadiazole and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry. Its four constitutional isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess unique physicochemical and pharmacological properties.[1][2] Among these, the this compound scaffold has garnered the most significant attention due to its prominent role as a versatile pharmacophore in a wide array of therapeutic agents.[3][4] This is largely attributed to its bioisosteric relationship with pyrimidines and its mesoionic character, which facilitates crossing of biological membranes and interaction with various biological targets.[3][5] This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and characterization of this compound and its isomers, with a focus on providing researchers and drug development professionals with the detailed data and methodologies necessary for their work.

Fundamental Structure and Isomerism

Thiadiazoles are aromatic heterocyclic compounds with the molecular formula C₂H₂N₂S.[1] The arrangement of the sulfur and two nitrogen atoms within the five-membered ring gives rise to four distinct isomers, each with a unique electronic distribution and reactivity profile.[1][2]

-

1,2,3-Thiadiazole: Characterized by adjacent nitrogen atoms.

-

1,2,4-Thiadiazole: Features nitrogen atoms at positions 2 and 4.

-

1,2,5-Thiadiazole: Possesses nitrogen atoms at positions 2 and 5.

-

This compound: Contains nitrogen atoms at positions 3 and 4.

The this compound isomer is the most extensively studied due to its widespread presence in medicinally active compounds.[3][4] Its structure imparts a unique combination of properties, including high aromaticity, metabolic stability, and the ability to participate in hydrogen bonding.[4]

Structural Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the precise geometric parameters of these isomers. The calculated bond lengths and angles for the parent thiadiazole isomers are crucial for understanding their stability and reactivity.

| Parameter | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | This compound |

|---|---|---|---|---|

| S1-C2 | - | 1.725 | 1.721 | 1.721 |

| S1-C5 | 1.725 | - | 1.721 | 1.721 |

| N2-N3 | 1.299 | - | - | 1.371 |

| N2-C3 | - | 1.325 | 1.329 | - |

| N3-C4 | 1.371 | 1.385 | - | 1.302 |

| C4-C5 | 1.379 | 1.371 | 1.421 | - |

| ∠C5-S1-C2 | - | 87.9 | 92.8 | 86.5 |

| ∠S1-C2-N3 | - | 116.3 | 112.2 | 114.8 |

| ∠C2-N3-C4 | - | - | - | 111.9 |

| ∠N3-C4-C5 | 109.8 | 110.1 | - | - |

| ∠C4-C5-S1 | 112.5 | - | 112.2 | 114.8 |

Physicochemical and Spectroscopic Properties

The electronic nature and arrangement of heteroatoms in each thiadiazole isomer dictate their distinct physicochemical and spectroscopic characteristics.

Physicochemical Properties

The this compound ring is electron-deficient, which influences its reactivity and interactions with biological macromolecules. Its mesoionic character contributes to enhanced membrane permeability and bioavailability.[3]

| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | This compound |

|---|---|---|---|---|

| Boiling Point (°C) | 157 | 121 | 94 | 205 (decomposes) |

| Dipole Moment (D) | 1.88 | 1.49 | 1.58 | 3.28 |

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of thiadiazole isomers and their derivatives.

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the thiadiazole ring. The chemical shifts are highly dependent on the substitution pattern and the electronic nature of the substituents.

| Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1,2,3-Thiadiazole | H4: 8.58, H5: 7.85 | C4: 147.1, C5: 121.9 |

| 1,2,4-Thiadiazole | H3: 8.64, H5: 8.16 | C3: 156.8, C5: 167.4 |

| 1,2,5-Thiadiazole | H3, H4: 8.55 | C3, C4: 149.5 |

| This compound | H2, H5: 9.25 | C2, C5: 151.5 |

2.2.2. IR Spectroscopy

Infrared spectroscopy is useful for identifying characteristic functional groups and the vibrations of the thiadiazole ring.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C=N stretching | 1615 - 1560 |

| Ring stretching | 1480 - 1400 |

| C-S stretching | 700 - 600 |

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives, often starting from thiosemicarbazides or their derivatives. A common and versatile method is the cyclization of thiosemicarbazides with various reagents.

General synthetic workflow for 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of a carboxylic acid and thiosemicarbazide using phosphorus oxychloride.

Materials:

-

Substituted carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, as solvent and reagent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted carboxylic acid (1.0 eq) and phosphorus oxychloride (10 volumes).

-

Stir the mixture at room temperature for 10 minutes.

-

Add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol for ¹H and ¹³C NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be necessary.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Protocol for FT-IR Spectroscopic Analysis

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Biological Properties and Signaling Pathways

Derivatives of this compound exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7] Their anticancer effects are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Inhibition of EGFR/HER2 Signaling Pathway

Several 2,5-disubstituted this compound derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5] Overexpression of these receptors is a hallmark of several cancers. Inhibition of their kinase activity blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Inhibition of the EGFR/HER2 signaling pathway by this compound derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Target |

|---|---|---|---|

| Compound 8a[5] | A549 (Lung) | 1.62 | PI3K/Akt/mTOR |

| Compound 29i[5] | SK-BR-3 (Breast) | 0.77 | EGFR/HER-2 |

| Compound 32a[5] | HePG-2 (Liver) | 3.31 | EGFR |

Conclusion

The this compound scaffold and its isomers represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their unique structural and electronic properties, coupled with their diverse biological activities, make them attractive targets for medicinal chemists. This guide has provided a foundational understanding of their structure, properties, and synthesis, along with detailed experimental protocols and an overview of their role in inhibiting critical cancer signaling pathways. The continued exploration of thiadiazole chemistry is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and characterization of 1,2,4-triazolo-1,3,4-thiadiazoles - UTAR Institutional Repository [eprints.utar.edu.my]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of 1,3,4-Thiadiazole Bioactivity: A Technical Guide

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential. This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the preliminary investigation into the bioactivity of this compound compounds, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of this compound derivatives is commonly quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various this compound derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| ST10 | MCF-7 (Breast) | 49.6 | Etoposide | - |

| ST10 | MDA-MB-231 (Breast) | 53.4 | Etoposide | - |

| ST3 | MDA-MB-231 (Breast) | 73.8 | Etoposide | >100 |

| ST8 | MDA-MB-231 (Breast) | 75.2 | Etoposide | >100 |

| 2g | LoVo (Colon) | 2.44 | Cisplatin | - |

| 2g | MCF-7 (Breast) | 23.29 | Doxorubicin | - |

| 8a | A549 (Lung) | 1.62 | - | - |

| 8d | A549 (Lung) | 2.53 | - | - |

| 8e | A549 (Lung) | 2.62 | - | - |

| 22d | MCF-7 (Breast) | 1.52 | - | - |

| 22d | HCT-116 (Colon) | 10.3 | - | - |

| 29i-k | Various | 0.77 - 3.43 | - | - |

| 32a,d | HePG-2 (Liver) | 3.31 - 9.31 | - | - |

| 32a,d | MCF-7 (Breast) | 3.31 - 9.31 | - | - |

| Thiadiazole derivatives 55–57 | MCF-7 (Breast) | 1.01–2.04 | Doxorubicin | 0.75 |

Data compiled from multiple sources.[2][3][4][5][6][7]

Key Signaling Pathways Targeted by this compound Derivatives in Cancer

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. These pathways govern cell proliferation, survival, and apoptosis.

Many this compound compounds have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] Inhibition of these receptors blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1] Furthermore, these compounds can induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[2]

Antimicrobial Activity of this compound Derivatives

The this compound nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Its derivatives have demonstrated efficacy against a wide range of pathogenic bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values of selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 14a | Bacillus polymyxa | 2.5 | - | - |

| 21b | Vibrio harveyi | 31.3 | - | - |

| 23p | Staphylococcus epidermidis | 31.25 | - | - |

| 23p | Micrococcus luteus | 15.63 | - | - |

| 24b | Staphylococcus aureus | 128 | - | - |

| 8a, 8b | Staphylococcus aureus | 20-28 | Ciprofloxacin | 18-20 |

| 8a, 8b | Bacillus subtilis | 20-28 | Ciprofloxacin | 18-20 |

| 8a-c, 8d | Escherichia coli | 24-40 | Ciprofloxacin | 20-24 |

| 8a-c, 8d | Pseudomonas aeruginosa | 24-40 | Ciprofloxacin | 20-24 |

| 8d, 8e | Aspergillus niger | 32-42 | Fluconazole | 24-26 |

| 8d, 8e | Candida albicans | 32-42 | Fluconazole | 24-26 |

| 19 | Staphylococcus aureus | 62.5 | - | - |

| 26 | Various Bacteria & Fungi | 8 - 31.25 | - | - |

| 50a-c | Candida strains | 0.78 - 3.12 | Ketoconazole | 0.78 - 1.56 |

Data compiled from multiple sources.[8][9][10]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Activity

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of microorganisms to antimicrobial agents.[13][14][15]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[13]

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[15]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.[15]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.[16][17] For instance, in anticancer studies, the presence of certain aryl groups at the C2 and C5 positions can significantly enhance cytotoxicity.[3] Similarly, for antimicrobial activity, the introduction of specific functional groups can broaden the spectrum of activity or increase potency against particular strains.[18] A thorough analysis of SAR is crucial for the rational design and optimization of new this compound-based therapeutic agents.

This guide provides a foundational understanding of the bioactivity of this compound derivatives. Further in-depth studies, including in vivo efficacy, pharmacokinetic profiling, and toxicological assessments, are essential for the development of these promising compounds into clinically viable drugs.

References

- 1. bepls.com [bepls.com]

- 2. New this compound Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of this compound Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and characterization of new this compound derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

The Mesoionic Nature of 1,3,4-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, largely owing to its versatile pharmacological profile, which includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] A key contributor to the broad biological efficacy of these compounds is their inherent mesoionic character. This guide delves into the core principles of the mesoionic nature of this compound compounds, providing a comprehensive overview of their electronic structure, synthesis, and characterization, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction to Mesoionic Compounds

Mesoionic compounds are a class of five- or six-membered heterocyclic chemical compounds that are planar and possess a delocalized system of π-electrons.[4][5] While they are overall electrically neutral, they cannot be represented by any single classical valence-bond structure. Instead, they are depicted as resonance hybrids of various canonical forms, with positive and negative charges delocalized over the ring system. This charge separation is a defining feature of their electronic structure. The first mesoionic compound, dehydrodithizone, was described as early as 1882.[4] The unique electronic configuration of mesoionic compounds imparts them with distinct physicochemical properties, including enhanced dipole moments and the ability to readily cross biological membranes, making them attractive scaffolds in drug discovery.[6][7][8][9]

The Mesoionic Character of 1,3,4-Thiadiazoles

The this compound ring system is a prime example of a mesoionic heterocycle. Its structure, featuring a sulfur atom and two nitrogen atoms, facilitates the delocalization of charges, leading to a stable yet reactive molecule. The mesoionic behavior of the this compound ring enhances the ability of these compounds to cross cellular membranes and interact with biological targets, which contributes to their good oral absorption and bioavailability.[6][7] This inherent polarity and aromatic character are key to their diverse pharmacological activities.[3]

The mesoionic nature of 1,3,4-thiadiazoles can be represented by a set of resonance structures that illustrate the delocalization of positive and negative charges within the heterocyclic ring.

Caption: Resonance structures of a this compound illustrating its mesoionic nature.

Spectroscopic and Structural Evidence

The mesoionic character of 1,3,4-thiadiazoles is substantiated by various analytical techniques, including NMR and IR spectroscopy, as well as X-ray crystallography.

NMR Spectroscopy